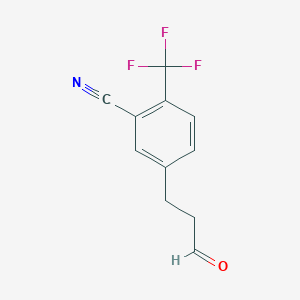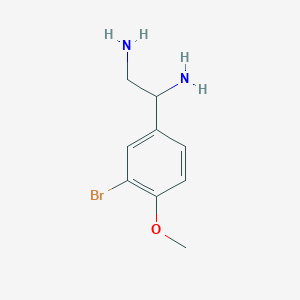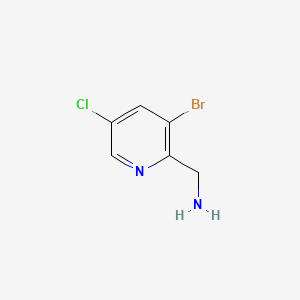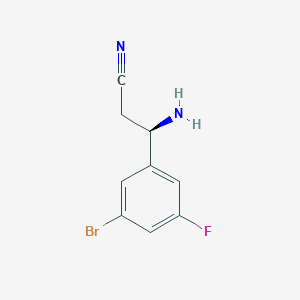
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol is an organic compound with the molecular formula C15H22O2 It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a 2-methylcyclohexyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol typically involves the reaction of 4-(2-Methylcyclohexyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(4-(2-Methylcyclohexyloxy)phenyl)acetone.
Reduction: 2-(4-(2-Methylcyclohexyloxy)phenyl)ethane.
Substitution: 2-(4-(2-Methylcyclohexyloxy)phenyl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and the 2-methylcyclohexyloxy group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a 2-methylcyclohexyloxy group.
2-(4-Methylphenoxy)ethanol: Similar structure but with a methylphenoxy group instead of a 2-methylcyclohexyloxy group.
Uniqueness
2-(4-(2-Methylcyclohexyloxy)phenyl)ethanol is unique due to the presence of the 2-methylcyclohexyloxy group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C15H22O2 |
|---|---|
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-[4-(2-methylcyclohexyl)oxyphenyl]ethanol |
InChI |
InChI=1S/C15H22O2/c1-12-4-2-3-5-15(12)17-14-8-6-13(7-9-14)10-11-16/h6-9,12,15-16H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
XGEGDYPNKVMWGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1OC2=CC=C(C=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)
